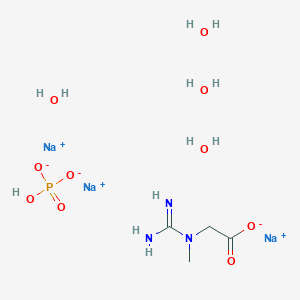
Sodium creatine phosphate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium creatine phosphate hydrate, also known as creatine phosphate disodium salt, is a biochemical reagent with the molecular formula C4H11N3NaO5P and a molar mass of 235.11 g/mol . This compound is primarily used in biochemical research and has significant applications in the medical field, particularly in cardiology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(1-methylguanidino)acetate hydrogenphosphate tetrahydrate involves several steps. One common method starts with the reaction of creatine with phosphoric acid to form creatine phosphate. This intermediate is then neutralized with sodium hydroxide to produce the disodium salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in a crystalline form and is hydrated to obtain the tetrahydrate form .
化学反应分析
Types of Reactions
Sodium creatine phosphate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically require controlled conditions, including specific temperatures and pH levels, to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphate derivatives, while substitution reactions can produce various substituted creatine phosphate compounds .
科学研究应用
Sodium creatine phosphate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphate compounds.
Medicine: It is used in cardiology to protect the heart muscle during ischemic conditions and surgeries.
作用机制
The mechanism of action of sodium 2-(1-methylguanidino)acetate hydrogenphosphate tetrahydrate involves its role in the energy metabolism of cells. The compound serves as a reservoir of high-energy phosphate bonds, which are used to regenerate ATP from ADP during periods of high energy demand. This process is crucial for maintaining cellular energy homeostasis, particularly in muscle cells .
相似化合物的比较
Similar Compounds
- Creatine phosphate monohydrate
- Creatine phosphate disodium salt
- Creatine phosphate dipotassium salt
Uniqueness
Sodium creatine phosphate hydrate is unique due to its specific hydration state and its role in biochemical research and medical applications. Compared to other similar compounds, it offers distinct advantages in terms of solubility and stability, making it a preferred choice in various scientific and industrial applications .
属性
IUPAC Name |
trisodium;2-[carbamimidoyl(methyl)amino]acetate;hydrogen phosphate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.3Na.H3O4P.4H2O/c1-7(4(5)6)2-3(8)9;;;;1-5(2,3)4;;;;/h2H2,1H3,(H3,5,6)(H,8,9);;;;(H3,1,2,3,4);4*1H2/q;3*+1;;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZQHLWGRZUYPL-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C(=N)N.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H17N3Na3O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
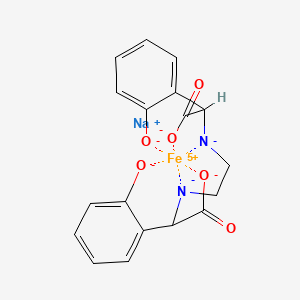
![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7983505.png)
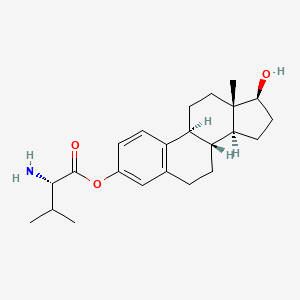
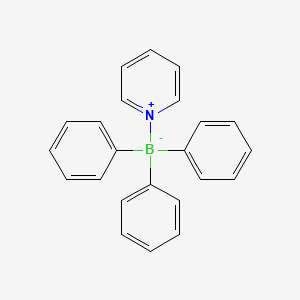
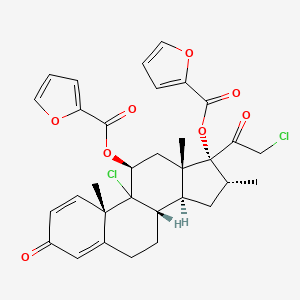
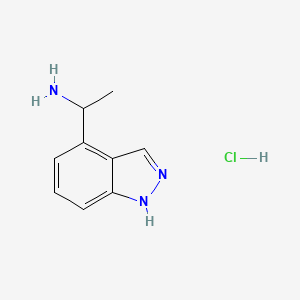
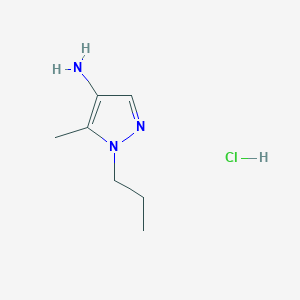
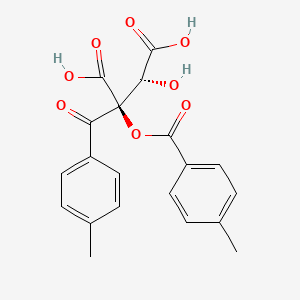
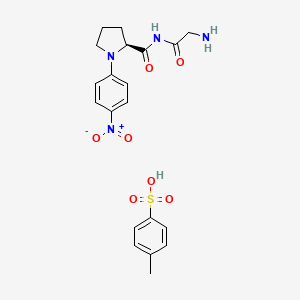
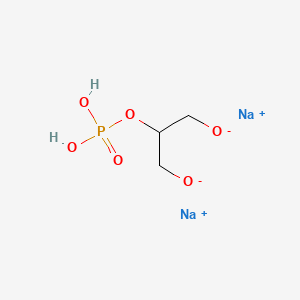
![[2-[(8S,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;propanoic acid](/img/structure/B7983587.png)
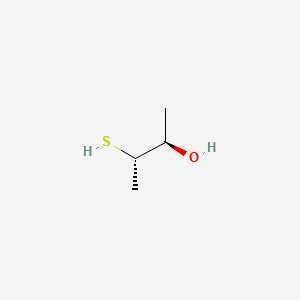
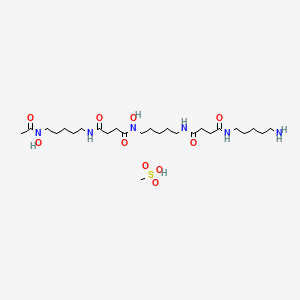
![sodium 2-(trimethylazaniumyl)ethyl ({[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate](/img/structure/B7983603.png)
